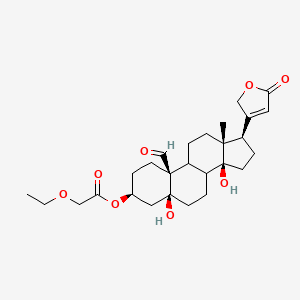
Ethoxyacetyl-k-strophanthidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethoxyacetyl-k-strophanthidine is a derivative of k-strophanthidin, a cardiac glycoside found in species of the genus Strophanthus. This compound is known for its potent biological activities, particularly its ability to inhibit the Na+/K+ ATPase enzyme, which plays a crucial role in cardiac muscle contraction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethoxyacetyl-k-strophanthidine typically involves the modification of k-strophanthidin. One common method is the esterification of k-strophanthidin with ethoxyacetic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethoxyacetyl-k-strophanthidine undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups in the molecule to carbonyl groups.
Reduction: The compound can be reduced to form various derivatives with different biological activities.
Substitution: The ethoxyacetyl group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified biological activities. These derivatives are often studied for their potential therapeutic applications.
Applications De Recherche Scientifique
Ethoxyacetyl-k-strophanthidine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationship of cardiac glycosides.
Biology: The compound is used to investigate the role of Na+/K+ ATPase in cellular processes.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
Ethoxyacetyl-k-strophanthidine exerts its effects by inhibiting the Na+/K+ ATPase enzyme in cardiac muscle cells. This inhibition leads to an increase in intracellular sodium levels, which in turn increases intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac muscle contraction, making the compound a potent inotropic agent .
Comparaison Avec Des Composés Similaires
Ethoxyacetyl-k-strophanthidine is similar to other cardiac glycosides such as digitalis, ouabain, and digitoxin. it has unique structural features that confer distinct biological activities. For example, the ethoxyacetyl group enhances its lipophilicity, which can affect its absorption and distribution in the body.
List of Similar Compounds
- Digitalis
- Ouabain
- Digitoxin
- Cymarin
- Strophanthidin-D-cymarosid
This compound stands out due to its unique combination of structural features and potent biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
63979-69-1 |
|---|---|
Formule moléculaire |
C27H38O8 |
Poids moléculaire |
490.6 g/mol |
Nom IUPAC |
[(3S,5S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-ethoxyacetate |
InChI |
InChI=1S/C27H38O8/c1-3-33-15-23(30)35-18-4-9-25(16-28)20-5-8-24(2)19(17-12-22(29)34-14-17)7-11-27(24,32)21(20)6-10-26(25,31)13-18/h12,16,18-21,31-32H,3-11,13-15H2,1-2H3/t18-,19+,20?,21?,24+,25-,26-,27-/m0/s1 |
Clé InChI |
DSPOGXDJTMFPCP-RHEGXVRHSA-N |
SMILES isomérique |
CCOCC(=O)O[C@H]1CC[C@@]2(C3CC[C@@]4([C@H](CC[C@@]4(C3CC[C@@]2(C1)O)O)C5=CC(=O)OC5)C)C=O |
SMILES canonique |
CCOCC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=CC(=O)OC5)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



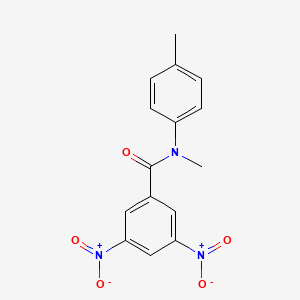
silane](/img/structure/B14503227.png)
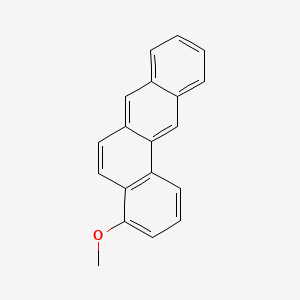
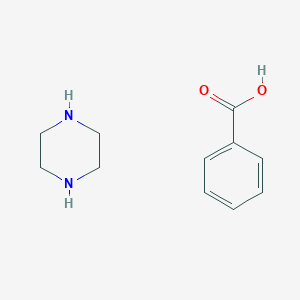
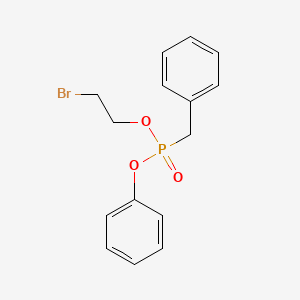
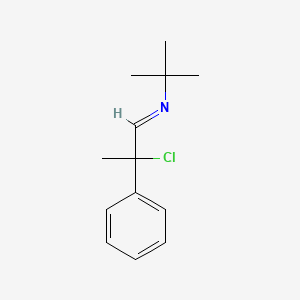
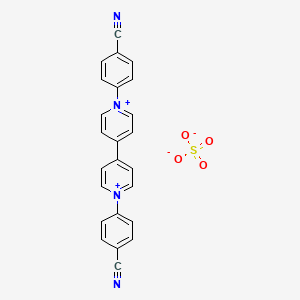
![5-Chloro-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14503286.png)
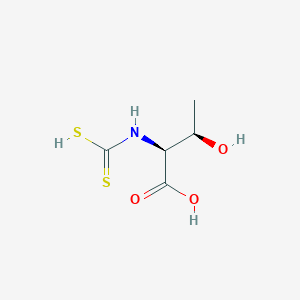
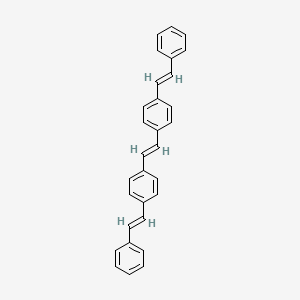
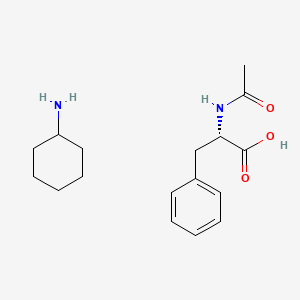

![Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate](/img/structure/B14503327.png)
